(R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride
Description
(R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is a chiral small-molecule compound featuring a benzamide core substituted with a fluorine atom at the ortho position of the aromatic ring. The piperidin-3-yl group attached to the amide nitrogen introduces a basic tertiary amine, which is protonated in the hydrochloride salt form. The R-configuration at the piperidine ring distinguishes it from its S-enantiomer, which may exhibit differing pharmacological profiles .
Properties
IUPAC Name |
2-fluoro-N-piperidin-3-ylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O.ClH/c13-11-6-2-1-5-10(11)12(16)15-9-4-3-7-14-8-9;/h1-2,5-6,9,14H,3-4,7-8H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYLZZUWQPQMBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC=CC=C2F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Piperidine Intermediate Synthesis
The synthesis of (R)-2-fluoro-N-(piperidin-3-yl)benzamide hydrochloride begins with the preparation of the piperidine-3-ylamine scaffold. A key intermediate, (R)-piperidin-3-ylamine, is typically derived from N-Cbz-protected piperidine-3-carboxylic acid. The chiral resolution step employs R-α-methylbenzylamine to isolate the desired enantiomer, followed by hydrogenolytic deprotection to yield the free amine.
Benzamide Coupling Strategies
Coupling 2-fluorobenzoic acid to the piperidine intermediate is achieved via mixed anhydride or carbodiimide-mediated methods. For instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane facilitate amide bond formation at 0–5°C, yielding the freebase product. Subsequent hydrochloride salt formation is performed using hydrogen chloride in diethyl ether, with recrystallization from ethanol/water mixtures to enhance purity.
Optimization of Chiral Resolution
Diastereomeric Salt Formation
Chiral resolution via diastereomeric salt formation remains a cornerstone for enantiopure synthesis. Combining racemic piperidine-3-carboxylic acid with R-α-methylbenzylamine in ethanol results in preferential crystallization of the (R)-enantiomer salt. This process achieves an enantiomeric excess (ee) >98% under optimized conditions (20°C, 1:1 molar ratio).
Catalytic Asymmetric Hydrogenation
Alternative approaches employ asymmetric hydrogenation of imine precursors. Using a Ru-(S)-BINAP catalyst , enantioselective reduction of N-(tert-butoxycarbonyl)-3-pyridinylidenamine affords the (R)-piperidine derivative with 92% ee. Post-hydrogenation deprotection yields the free amine, which is subsequently benzoylated.
Reaction Conditions and Yield Data
The table below summarizes critical reaction parameters and outcomes for key steps:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Chiral Resolution | R-α-methylbenzylamine, EtOH, 20°C, 24 h | 65 | 98.5 |
| Amide Coupling | EDC, HOBt, DCM, 0°C, 4 h | 82 | 99.2 |
| Salt Formation | HCl(g), Et₂O, rt, 1 h | 95 | 99.8 |
Characterization and Analytical Data
Spectroscopic Confirmation
-
1H NMR (400 MHz, DMSO-d6) : δ 8.21 (d, J = 8.4 Hz, 1H, NH), 7.89–7.82 (m, 1H, ArH), 7.54–7.47 (m, 2H, ArH), 4.12–3.98 (m, 1H, piperidine-H), 3.30–3.15 (m, 2H, piperidine-H), 2.95–2.80 (m, 2H, piperidine-H), 1.75–1.50 (m, 4H, piperidine-H).
-
IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C-F).
Crystallographic Analysis
Single-crystal X-ray diffraction of the hydrochloride salt confirms the (R)-configuration. The piperidine ring adopts a chair conformation, with the benzamide group occupying an equatorial position. Hydrogen bonding between the protonated amine and chloride ion stabilizes the crystal lattice.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Pharmacological Studies
The compound is primarily studied for its interactions with various receptors and enzymes, which may modulate their activities. Preliminary studies indicate that it could inhibit or activate metabolic pathways, making it a candidate for drug development targeting:
- Neurological Disorders : Research suggests potential applications in treating conditions like depression and anxiety, where modulation of specific neurotransmitter systems is required.
- Psychological Disorders : Its influence on receptor activity may offer therapeutic avenues for disorders such as schizophrenia or bipolar disorder.
Interaction Studies
Understanding the binding affinity and efficacy of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride towards specific biological targets is essential for elucidating its mechanism of action. Such studies can provide insights into:
- Receptor Binding : Investigations into how this compound interacts with G-protein coupled receptors (GPCRs) or other relevant targets can reveal its pharmacodynamic properties.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes may lead to its use as a therapeutic agent in conditions where enzyme activity contributes to disease pathology .
Case Study 1: ROCK Inhibition
Recent studies have explored the role of this compound as an inhibitor of Rho-associated coiled-coil kinase (ROCK). These studies demonstrated that modifications in the compound's structure could lead to enhanced selectivity and potency against ROCK isoforms, which play significant roles in various physiological processes .
Case Study 2: Binding Affinity Studies
A series of binding affinity studies have shown that fluorinated derivatives often exhibit improved interactions with target proteins compared to their non-fluorinated counterparts. This has implications for drug design, particularly in optimizing compounds for higher efficacy and lower side effects .
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to antiproliferative effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Ring
The position and nature of substituents on the benzamide ring significantly influence physicochemical properties and bioactivity. Key analogs include:
Key Observations :
Piperidine Scaffold Modifications
Variations in the piperidine ring’s substitution pattern or stereochemistry alter binding affinity and pharmacokinetics:
Key Observations :
Crystallographic and Spectroscopic Analysis
- Crystal Packing : The ortho-fluorine in the target compound may induce planar amide conformations, similar to 2-fluoro-N-(thiazol-2-yl)benzamide, which forms dimers via N–H···N hydrogen bonds .
- NMR Signatures : Fluorine atoms produce distinct ¹⁹F NMR shifts, while piperidine protons show characteristic splitting patterns in ¹H NMR .
Hypothesized Activity of Target Compound :
Biological Activity
(R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is a synthetic compound categorized as a piperidine derivative. It has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article provides a comprehensive analysis of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 258.72 g/mol. The structural characteristics, particularly the fluorine atom at the 2-position of the benzamide moiety, contribute to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅ClFN |
| Molecular Weight | 258.72 g/mol |
| Chemical Class | Piperidine derivative |
This compound interacts with specific receptors and enzymes, modulating their activity. Key mechanisms include:
- Receptor Binding : Exhibits affinity towards neurotransmitter receptors, influencing neurological pathways.
- Enzyme Modulation : Acts as an inhibitor or activator for enzymes involved in metabolic processes.
Neurological Effects
Research indicates that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. A study demonstrated significant modulation of serotonin and dopamine pathways, suggesting its utility in treating mood disorders.
Antitumor Activity
Preliminary investigations into related benzamide derivatives have shown promising antitumor properties. In vitro studies suggest that this compound may inhibit tumor growth, indicating potential applications in cancer therapy.
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Neurological | Modulates serotonin and dopamine pathways |
| Antitumor | Inhibits tumor growth in vitro |
Neurological Studies
A specific study focused on the compound's effects on neurotransmitter receptors demonstrated its significant impact on serotonin and dopamine pathways. This modulation suggests potential use in treating mood disorders.
Cancer Research
Investigations into related benzamides have shown that they can inhibit tumor growth. For instance, similar compounds have been effective against various cancer cell lines, indicating that this compound may exhibit comparable properties worth exploring further.
Pharmacokinetics
Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles for this compound, enhancing its potential as a drug candidate.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other piperidine derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (R)-4-Fluoro-N-(piperidin-3-yl)benzamide | Fluorine at the 4-position | Different position of fluorine affects reactivity |
| (S)-2-Fluoro-N-(piperidin-3-yl)benzamide | Stereoisomer with opposite configuration | Potentially different biological effects due to stereochemistry |
| N-(piperidin-3-yl)benzamide | Lacks fluorine substitution | Serves as a baseline for comparing effects |
Q & A
Q. Critical parameters :
- Temperature control (<0°C during coupling to minimize racemization).
- Solvent choice (anhydrous DMF or DCM for amide formation).
- Yield optimization: Reported yields range from 60–75% for analogous benzamide syntheses .
Advanced: How can crystallographic data resolve stereochemical uncertainties in this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL) is the gold standard for confirming stereochemistry. Key steps:
- Crystal growth : Slow evaporation from acetonitrile/water mixtures to obtain high-quality crystals.
- Data collection : Use Cu-Kα radiation (λ = 1.54178 Å) for small-molecule systems.
- Refinement : Apply anisotropic displacement parameters to fluorine and heteroatoms to resolve positional ambiguities .
Example : In a similar benzamide derivative (CCG 211993), SC-XRD confirmed the (S)-configuration of a piperidine moiety with an R-factor of 0.032 .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC). The fluorine atom deshields adjacent protons, causing splitting patterns (e.g., 2-fluoro substituent in benzamide shows J-coupling ~8–12 Hz) .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
- HPLC purity : Use a C18 column with UV detection (λ = 254 nm); >95% purity is typical for pharmacological studies .
Advanced: How can researchers address contradictory bioactivity data in kinase inhibition assays?
Answer: Contradictions often arise from assay conditions or off-target effects. Mitigation strategies:
- Dose-response curves : Use IC50 values across a 10-point dilution series (e.g., 1 nM–100 µM) to confirm potency .
- Selectivity profiling : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .
- Cellular validation : Compare biochemical IC50 with cell-based EC50 (e.g., in HEK293T cells overexpressing the target kinase) .
Example : AKT inhibitor Hu7691 showed discrepancies between biochemical (IC50 = 2 nM) and cellular assays (EC50 = 50 nM) due to membrane permeability issues, resolved by prodrug strategies .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill management : Absorb with vermiculite and dispose as hazardous waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
